3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
Overview
Description
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a chemical compound that features a cyclobutane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups that allow for various chemical transformations.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Cyclobutane Synthesis: Cyclobutane derivatives can be synthesized through various methods, including the cyclization of linear precursors or rearrangement reactions.
Carboxylic Acid Introduction: The carboxylic acid group can be introduced through oxidation reactions of corresponding alcohols or aldehydes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the protection of amines, followed by the formation of the cyclobutane ring and introduction of the carboxylic acid group.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The Boc-protected amine can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Various substituted amines and cyclobutanes.
Scientific Research Applications
This compound is widely used in scientific research due to its versatile functional groups. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The Boc-protected amine group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds. The cyclobutane ring and carboxylic acid group can participate in various chemical reactions, contributing to the synthesis of complex molecules.
Comparison with Similar Compounds
3-((Boc-amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.
3-((Boc-amino)ethyl)cyclobutanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a Boc-protected amine group, which allows for specific chemical transformations not possible with other similar compounds.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZXLLZSQJEBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139476 | |
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427319-48-9 | |
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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